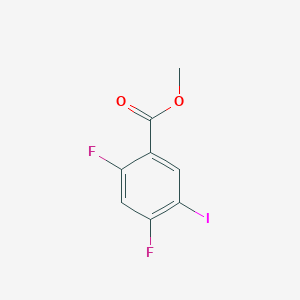

Methyl 2,4-difluoro-5-iodobenzoate

Description

The exact mass of the compound 2,4-Difluoro-5-iodo-benzoic acid methyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2,4-difluoro-5-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2IO2/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKMKPEBEUQDDMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801238337 | |

| Record name | Benzoic acid, 2,4-difluoro-5-iodo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801238337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1113050-16-0 | |

| Record name | Benzoic acid, 2,4-difluoro-5-iodo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1113050-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,4-difluoro-5-iodo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801238337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,4-difluoro-5-iodobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Thematic Significance of Polyhalogenated Aryl Esters in Organic Synthesis

Polyhalogenated aryl esters represent a critically important class of molecules in organic synthesis. These compounds are characterized by an aromatic ring substituted with multiple halogen atoms and an ester functional group. Their significance stems from their role as versatile intermediates, enabling the construction of complex molecular architectures. ncert.nic.in Aryl halides, the core structure of these esters, are fundamental starting materials for a vast range of organic compounds. ncert.nic.in

The presence of multiple halogen atoms offers chemists a toolkit of reactive sites. Different halogens (e.g., fluorine, chlorine, bromine, iodine) can exhibit distinct reactivities, allowing for selective transformations at specific positions on the aromatic ring. This differential reactivity is a cornerstone of modern synthetic strategy, enabling chemists to build complex molecules step-by-step with high precision. Furthermore, the ester group itself can be readily converted into other functional groups, such as carboxylic acids, amides, or alcohols, adding another layer of synthetic versatility. These compounds are frequently employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. acs.org

Strategic Importance of Fluorine and Iodine Substitutions in Aromatic Systems

The strategic placement of fluorine and iodine atoms on an aromatic ring, as seen in Methyl 2,4-difluoro-5-iodobenzoate, imparts a unique set of properties and reactivities to the molecule. Each halogen plays a distinct and crucial role that is exploited in synthetic chemistry.

Fluorine: The incorporation of fluorine into organic molecules has a profound impact on their properties. acs.org Fluorine is the most electronegative element, and its presence can significantly alter the electronic nature of the aromatic ring. This can influence the acidity of nearby protons and the reactivity of other functional groups. In the context of pharmaceuticals, the substitution of hydrogen with fluorine can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, which can aid in cell membrane permeability. libretexts.org More than 20% of all pharmaceutical agents contain fluorine, a testament to its importance. libretexts.org While direct fluorination of aromatic rings is often too reactive to be practical, specialized reagents have been developed to introduce fluorine atoms with high control. libretexts.org

Iodine: The iodine atom, in contrast to fluorine, is valued for its ability to participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov It is an excellent leaving group in nucleophilic aromatic substitution reactions and, most importantly, serves as a reactive handle for transition-metal-catalyzed cross-coupling reactions. nih.gov Seminal methods like the Suzuki-Miyaura, Stille, and Sonogashira reactions rely on aryl iodides to create new bonds with high efficiency and functional group tolerance. nih.govresearchgate.net While iodine itself is generally unreactive toward aromatic rings, its introduction can be achieved using an oxidizing agent to generate a more potent electrophilic species. libretexts.orglibretexts.org This reactivity makes aryl iodides, including iodinated esters, indispensable precursors for constructing the complex carbon skeletons of many modern drugs and materials. nih.govinnospk.com

Overview of Current Academic Research Trajectories for Methyl 2,4 Difluoro 5 Iodobenzoate

De Novo Synthesis Approaches to the this compound Core

The synthesis of this compound can be approached through two principal retrosynthetic disconnections: direct halogenation of a pre-functionalized fluorinated benzoate (B1203000) precursor or esterification of a pre-existing halogenated benzoic acid.

Halogenation Strategies on Fluorinated Benzoate Precursors

The direct iodination of Methyl 2,4-difluorobenzoate serves as a primary route to introduce the iodine atom at the C5 position. This electrophilic aromatic substitution is typically achieved using a potent iodinating agent in the presence of a strong acid. A common method involves the use of iodine and an oxidizing agent, such as periodic acid or potassium periodate, in a sulfuric acid medium. The reaction proceeds via the in situ generation of a highly electrophilic iodine species that attacks the electron-rich C5 position of the fluorinated benzene ring. The directing effects of the ortho- and para- fluorine atoms, along with the meta-directing ester group, favor substitution at this position.

While specific literature detailing the direct iodination of Methyl 2,4-difluorobenzoate is not extensively published, related procedures for similar substrates provide a reliable framework. For instance, the iodination of o-chlorobenzoic acid has been achieved using iodine and potassium iodate (B108269) in sulfuric acid, yielding the corresponding iodo-substituted product. This suggests a similar protocol would be effective for the synthesis of this compound from its non-iodinated precursor.

Esterification Routes from Halogenated Benzoic Acids

An alternative and often preferred synthetic route involves the esterification of 2,4-difluoro-5-iodobenzoic acid. This precursor can be synthesized and then converted to the corresponding methyl ester. The esterification is typically carried out under acidic conditions, a classic example being the Fischer-Speier esterification. iajpr.com This method involves refluxing the carboxylic acid in an excess of methanol (B129727), which acts as both the solvent and the reactant, with a catalytic amount of a strong acid such as sulfuric acid or hydrochloric acid. iajpr.com

The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst, which increases the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the methyl ester. The reaction is reversible, and the use of excess methanol helps to drive the equilibrium towards the product side.

Advanced Cross-Coupling Chemistry Utilizing the Aryl-Iodine Moiety of this compound

The carbon-iodine bond in this compound is a key functional handle for constructing more complex molecules through palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, makes it an excellent substrate for these transformations. wikipedia.org

Palladium-Catalyzed Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The reaction begins with the oxidative addition of the aryl iodide to a palladium(0) complex, forming a palladium(II) species. This is followed by transmetalation with an organometallic reagent and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org

The Suzuki-Miyaura coupling reaction is a widely used method for the formation of C(sp²)–C(sp²) bonds, involving the reaction of an aryl halide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgharvard.edu The aryl-iodine bond of this compound makes it an excellent coupling partner for these reactions.

The choice of catalyst, ligand, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling. Common palladium sources include Pd(PPh₃)₄, Pd(OAc)₂, and various pre-catalysts. libretexts.org Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) or more sterically demanding and electron-rich ligands, are often employed to stabilize the palladium center and facilitate the catalytic cycle. A base, typically an aqueous solution of sodium carbonate, potassium carbonate, or cesium carbonate, is essential for the activation of the organoboron reagent. harvard.edu

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Aryl Iodide | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 80 | High |

| Aryl Bromide | Arylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | Good to Excellent |

| Aryl Chloride | Heteroarylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | n-Butanol | 100 | Good to Excellent |

This table presents generalized conditions for Suzuki-Miyaura couplings and is not specific to this compound.

The Sonogashira coupling is another powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orglibretexts.org The aryl-iodine bond of this compound readily participates in Sonogashira couplings, providing access to a wide range of arylalkynes.

The reaction mechanism is believed to involve two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide to the Pd(0) complex occurs. In the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. Finally, reductive elimination from the palladium center yields the arylalkyne product and regenerates the Pd(0) catalyst. wikipedia.org

Table 2: Typical Conditions for Sonogashira Coupling

| Aryl Halide | Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature |

| Aryl Iodide | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | THF | Room Temperature |

| Aryl Bromide | Alkylacetylene | Pd(OAc)₂ | CuI | Diisopropylamine | DMF | 50-100 °C |

| Aryl Iodide | Silylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | Toluene | Room Temperature |

This table presents generalized conditions for Sonogashira couplings and is not specific to this compound.

Heck Coupling Applications

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming process, is a cornerstone of modern organic synthesis. wikipedia.org It typically involves the reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. wikipedia.org While specific examples detailing the Heck coupling of this compound are not extensively documented in the provided search results, the general principles of the Heck reaction can be applied. The reactivity of aryl halides in the Heck reaction follows the trend I > Br > Cl, making the iodo-substituent on this compound the primary site for oxidative addition to the palladium(0) catalyst.

The general scheme for a Heck reaction involving an aryl iodide and an alkene is as follows:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of the aryl iodide.

Alkene Insertion (Carbopalladation): The aryl group is transferred to one of the carbons of the alkene double bond.

β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, forming the final product and regenerating the palladium catalyst. mdpi.com

Innovations in the Heck reaction include the use of ionic liquids, which can facilitate the reaction in the absence of phosphine ligands and allow for catalyst recycling. wikipedia.org

C-H Activation and Arylation Strategies

Palladium-catalyzed C-H activation has emerged as a powerful tool for the formation of carbon-carbon bonds, offering an alternative to traditional cross-coupling reactions. This strategy involves the direct functionalization of a C-H bond, which can be facilitated by a directing group. nih.gov In the context of derivatives of this compound, a suitably positioned functional group could direct the palladium catalyst to activate a specific C-H bond, leading to intramolecular cyclization or intermolecular arylation.

A general mechanism for palladium-catalyzed C-H activation often involves:

Coordination of the directing group to the palladium catalyst.

Cleavage of a C-H bond to form a palladacycle intermediate.

Reaction with a coupling partner, such as an alkyne or another aryl halide.

Reductive elimination to form the final product and regenerate the active catalyst. nih.gov

Research has shown that palladium-catalyzed intramolecular carbopalladation followed by C-H bond activation and alkyne insertion can lead to the synthesis of complex heterocyclic structures like dihydrobenzoindolones in moderate to excellent yields. nih.gov Furthermore, tandem α-arylation/intramolecular O-arylation reactions of polysubstituted iodobenzenes with ketones, catalyzed by palladium, demonstrate the regioselective nature of these transformations, with the reaction initiating at the least sterically hindered C-I bond. nih.gov

Copper-Mediated Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions provide a valuable alternative and complement to palladium-catalyzed methods, particularly for the formation of carbon-heteroatom bonds.

Coupling with Difluorophosphonate Reagents

A notable application of copper catalysis with iodoaromatics is the synthesis of aryldifluorophosphonates. A specific method involves the copper-catalyzed cross-coupling of iodobenzoates with a bromozinc-difluorophosphonate reagent. acs.org This reagent is generated in situ from diethyl bromodifluoromethylphosphonate and zinc. acs.org The reaction demonstrates high efficiency and compatibility with various functional groups. acs.org

Table 1: Copper-Catalyzed Cross-Coupling of Iodobenzoates with Bromozinc-difluorophosphonate

| Entry | Iodobenzoate Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | Methyl 4-iodobenzoate | Methyl 4-(diethoxyphosphoryl)difluoromethyl)benzoate | 85 |

| 2 | Methyl 3-iodobenzoate | Methyl 3-(diethoxyphosphoryl)difluoromethyl)benzoate | 82 |

| 3 | Methyl 2-iodobenzoate | Methyl 2-(diethoxyphosphoryl)difluoromethyl)benzoate | 75 |

Data derived from a representative study on copper-catalyzed cross-coupling reactions. acs.org

The reaction is believed to proceed through a copper(I) species, and the presence of a diamine ligand, such as 1,10-phenanthroline (B135089) (phen), has been shown to be important for the catalytic cycle. acs.org

Ullmann Amination Reactions

The Ullmann condensation, or Ullmann-type reaction, is a copper-promoted conversion of aryl halides to aryl amines, ethers, and thioethers. wikipedia.org The amination variant, often referred to as the Goldberg reaction, is a key method for forming C-N bonds. wikipedia.org These reactions traditionally required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern methods utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.orgorganic-chemistry.org

Ligands such as N-methylglycine or L-proline have been successfully employed in the Ullmann-type amination of aryl iodides and bromides, affording the corresponding N-arylamines in good to excellent yields at temperatures ranging from 40-90 °C in DMSO. nih.gov The reactivity of the aryl halide follows the order I > Br > Cl, making aryl iodides like this compound excellent substrates for this transformation. wikipedia.org

Table 2: Ligand-Promoted Ullmann Amination of Aryl Halides

| Entry | Aryl Halide | Amine | Ligand | Product |

|---|---|---|---|---|

| 1 | Iodobenzene | Aniline | L-proline | N-Phenylaniline |

| 2 | Bromobenzene | Morpholine | N-methylglycine | 4-Phenylmorpholine |

Illustrative examples based on general methodologies for Ullmann amination. nih.gov

Functional Group Interconversions and Derivatization of this compound

The methyl ester functionality of this compound is amenable to various functional group interconversions, providing pathways to a range of derivatives. ub.eduvanderbilt.edu

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. This carboxylic acid can then be used in further reactions, such as amide bond formation.

Amidation: Direct reaction of the methyl ester with an amine, often at elevated temperatures or with a catalyst, can yield the corresponding amide. Alternatively, the ester can be converted to an acyl chloride using a reagent like thionyl chloride, which then readily reacts with an amine to form the amide.

Reduction: The ester can be reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄). A milder reducing agent, such as diisobutylaluminium hydride (DIBAL-H), can be used to reduce the ester to an aldehyde. vanderbilt.edu

These transformations significantly expand the synthetic utility of this compound, allowing for its incorporation into a wider array of target molecules.

Transformations of the Ester Group

The methyl ester group is a primary site for chemical modification, allowing for the synthesis of various derivatives. The most fundamental transformation is its hydrolysis to the corresponding carboxylic acid.

Hydrolysis (Saponification): The conversion of the methyl ester to 2,4-difluoro-5-iodobenzoic acid is typically achieved through saponification. This reaction involves heating the ester with a strong base, such as sodium hydroxide (B78521), in a mixture of solvents like methanol and water. chemspider.com Subsequent acidification of the reaction mixture yields the carboxylic acid. This acid is a crucial intermediate for the synthesis of other derivatives, such as amides and other esters.

A typical procedure involves refluxing the methyl benzoate derivative with sodium hydroxide in an aqueous methanol solution for several hours. chemspider.com After the reaction is complete, cooling the mixture and adding a strong acid, like hydrochloric acid, precipitates the carboxylic acid product.

Table 1: Representative Conditions for Ester Hydrolysis

| Reactant | Reagents | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| Methyl Benzoate Derivative | Sodium Hydroxide (NaOH) | Methanol/Water | Reflux, 4h | Carboxylic Acid | ~95% |

This table represents a general procedure for methyl benzoate hydrolysis; specific conditions for this compound may vary.

Other potential transformations of the ester group include amidation, transesterification, and reduction to an alcohol, although specific literature for these on this compound is not prevalent.

Reactions Involving Hypervalent Iodine Chemistry

The iodine atom on the aromatic ring allows this compound to serve as a precursor for hypervalent iodine reagents. These reagents are valuable oxidants in organic synthesis due to their mild and selective nature. cymitquimica.com

Aryl iodides can be oxidized to form hypervalent iodine(V) species, specifically trifluoro(aryl)-λ⁵-iodanes. A modern and efficient method for this transformation is the use of Selectfluor, a commercially available electrophilic fluorinating agent. beilstein-journals.orgbeilstein-journals.org This protocol offers a milder alternative to historically harsh reagents. beilstein-journals.org

The reaction involves treating the iodine(I) precursor with Selectfluor in a suitable solvent, such as acetonitrile. beilstein-journals.orgresearchgate.net The electron-withdrawing nature of the fluoro and carboxyl substituents on the aromatic ring of this compound would likely make the iodine center more resistant to oxidation, potentially requiring harsher conditions (e.g., elevated temperatures) compared to more electron-rich aryl iodides. beilstein-journals.orgnih.gov The resulting hypervalent iodine(V) compound would be a powerful and selective fluorinating agent itself.

Table 2: General Conditions for Oxidative Fluorination of Aryl Iodides

| Precursor Type | Reagent | Equivalents of Reagent | Solvent | Temperature | Product Type |

|---|---|---|---|---|---|

| Iodine(III) Fluoroiodane | Selectfluor | 1.5 - 2.5 | Acetonitrile | Room Temp to 40°C | Difluoro(aryl)-λ⁵-iodane |

This table is based on procedures for other fluoroiodanes and represents a plausible route for the oxidation of a this compound derivative. beilstein-journals.orgresearchgate.net

A greener and more sustainable approach to generating hypervalent iodine reagents involves electrochemical oxidation. This method uses an electric current as a traceless oxidant to convert an iodoarene into a reactive iodine(III) or iodine(V) species in situ. youtube.comfosan.org The process is typically carried out in an undivided cell with platinum electrodes. researchgate.net

While this technique has been successfully applied to many iodoarenes, the use of iodobenzoates as precursors has been noted as potentially impractical for various reasons. acs.org However, the general principle remains a key strategy in modern organic electrosynthesis. For a substrate like this compound, anodic oxidation in a fluorinated alcohol medium could theoretically generate the corresponding hypervalent iodine species, which could then act as a mediator for oxidative transformations. researchgate.net

Selective Aromatic Functionalization (e.g., C-H Activation)

Direct functionalization of the C-H bonds on the aromatic ring of this compound presents a significant challenge. The molecule has two remaining C-H bonds, and selectively activating one over the other is difficult. Transition metal-catalyzed C-H activation is a powerful tool for forming new carbon-carbon or carbon-heteroatom bonds, but its success is highly dependent on the electronic and steric environment of the substrate. youtube.com

The aromatic ring in this compound is highly electron-deficient due to the presence of two fluorine atoms and a methyl carboxylate group. This deactivation makes the C-H bonds less susceptible to electrophilic cleavage, a common mechanism in many C-H activation cycles. Furthermore, achieving regioselectivity between the two available C-H positions in the presence of multiple, potentially directing, halide substituents is a complex synthetic problem that requires highly specialized catalyst systems.

Difluoromethylation and Related Fluorination Strategies on this compound Analogues

While transformations of the ester and the creation of hypervalent iodine species are key, the carbon-iodine bond itself is a prime target for functionalization, particularly through cross-coupling reactions. One such valuable transformation is difluoromethylation, which introduces the CF₂H group.

The copper-catalyzed difluoromethylation of aryl iodides provides an effective method for this conversion. acs.orgnih.gov This reaction typically uses a (difluoromethyl)zinc reagent, which can be generated from difluoroiodomethane (B73695) and zinc. nih.gov The process can proceed efficiently without the need for complex ligands. Research has shown that aryl iodides bearing electron-withdrawing substituents, such as an ester group, are effective substrates for this reaction, often providing moderate to high yields of the difluoromethylated product. acs.org This makes the methodology highly relevant for analogues of this compound.

Table 3: Copper-Catalyzed Difluoromethylation of Aryl Iodide Analogues

| Substrate | Reagent | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| Ethyl 2-iodobenzoate | (DMPU)₂Zn(CF₂H)₂ | 10 mol % CuI | DMPU | 60°C | 90% |

| Methyl 4-iodobenzoate | (DMPU)₂Zn(CF₂H)₂ | 10 mol % CuI | DMPU | 60°C | 79% |

| 4-Iodobenzonitrile | (DMPU)₂Zn(CF₂H)₂ | 10 mol % CuI | DMPU | 60°C | 70% |

Data sourced from studies on copper-catalyzed difluoromethylation of various aryl iodides. acs.org

This reaction demonstrates a powerful strategy for leveraging the C-I bond on analogues of this compound to install a medicinally relevant difluoromethyl group.

Precursor in the Synthesis of Complex Fluorinated Aromatic Scaffolds

The presence of both fluorine and iodine atoms on the benzene ring of this compound makes it an ideal starting material for the synthesis of highly functionalized and complex fluorinated aromatic scaffolds. The fluorine atoms contribute to the modulation of electronic properties and bioavailability in the final products, while the iodine atom serves as a versatile handle for a wide array of cross-coupling reactions. nih.govchemrxiv.org This dual functionality allows for the stepwise and controlled introduction of various substituents, leading to the construction of elaborate molecular architectures that would be challenging to access through other synthetic routes.

The strategic positioning of the fluoro and iodo groups on the aromatic ring influences the regioselectivity of subsequent reactions, providing a powerful tool for chemists to design and synthesize novel compounds with precisely defined substitution patterns. This level of control is paramount in the development of new pharmaceutical agents and advanced materials where specific structural features are directly linked to desired functions.

Applications in the Construction of Diverse Organic Molecules

The reactivity of the carbon-iodine bond in this compound is a key feature that underpins its broad utility in organic synthesis. This bond readily participates in a variety of transition-metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

One of the most significant applications of this building block is in copper-catalyzed cross-coupling reactions . For instance, iodobenzoates can undergo coupling with bromozinc-difluorophosphonates in the presence of a copper catalyst. acs.org This reaction provides a direct and efficient method for the introduction of a difluorophosphonate group onto the aromatic ring, yielding aryldifluorophosphonates. acs.org These products are of significant interest in medicinal chemistry as they can act as non-hydrolyzable phosphate (B84403) mimetics and have shown potential as inhibitors of protein tyrosine phosphatases. acs.org The efficiency of this transformation highlights the utility of this compound in accessing structurally novel and biologically relevant molecules.

Table 1: Examples of Cross-Coupling Reactions Utilizing Aryl Iodides

| Reaction Name | Catalyst/Reagents | Bond Formed | Resulting Functional Group |

| Suzuki Coupling | Palladium catalyst, boronic acid/ester | C-C | Aryl, Alkyl |

| Sonogashira Coupling | Palladium/Copper catalyst, terminal alkyne | C-C | Alkynyl |

| Buchwald-Hartwig Amination | Palladium catalyst, amine | C-N | Arylamine |

| Heck Coupling | Palladium catalyst, alkene | C-C | Substituted Alkene |

| Copper-Catalyzed Difluorophosphonylation | Copper catalyst, bromozinc-difluorophosphonate | C-P | Aryldifluorophosphonate |

This table provides a general overview of common cross-coupling reactions applicable to aryl iodides like this compound.

The versatility of this compound extends to other palladium-catalyzed reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. These powerful synthetic tools allow for the introduction of a wide range of substituents, including aryl, alkyl, alkynyl, and amino groups, at the 5-position of the difluorobenzoate core. This modular approach enables the rapid generation of libraries of diverse compounds for screening in drug discovery and materials science programs.

Role in the Development of Specialty Chemicals and Materials

The incorporation of fluorinated building blocks like this compound into larger molecular structures can have a profound impact on the properties of the resulting materials. The presence of multiple fluorine atoms can enhance thermal stability, chemical resistance, and alter the electronic characteristics of polymers and other specialty chemicals.

While direct research on the application of this compound in materials science is emerging, the known behavior of structurally similar fluorinated aromatic compounds provides valuable insights. For example, the introduction of fluorinated benzoate scaffolds into polymers can improve their mechanical properties and thermal stability. The unique electronic nature of the C-F bond can also be exploited in the design of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to further functionalize the molecule via its iodo group allows for the creation of tailored monomers that can be polymerized to form advanced materials with specific, pre-defined properties.

Computational and Theoretical Investigations of Methyl 2,4 Difluoro 5 Iodobenzoate Reactivity

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate details of chemical reactions. While specific computational studies on methyl 2,4-difluoro-5-iodobenzoate are not extensively documented in publicly available literature, the principles and methodologies can be applied to understand its reactivity. These theoretical approaches allow for the mapping of reaction energy profiles, the characterization of transient intermediates, and the rationalization of observed product distributions.

Density Functional Theory (DFT) calculations are a powerful method for investigating the reaction pathways of complex organic molecules. nih.gov By calculating the energies of reactants, products, transition states, and intermediates, DFT can provide a detailed map of the potential energy surface of a reaction. This information is crucial for understanding reaction kinetics and thermodynamics. For instance, in the context of fluorinated aromatic compounds, DFT has been used to decipher complex reaction pathways, such as the degradation of fluorotelomer sulfonates initiated by hydroxyl radicals. nih.gov

In the case of this compound, DFT could be employed to model various potential reactions, such as nucleophilic aromatic substitution (SNAr), cross-coupling reactions, or reactions involving the ester group. The presence of two electron-withdrawing fluorine atoms and an iodine atom on the benzene (B151609) ring significantly influences its electronic properties and, consequently, its reactivity. DFT calculations could predict the most likely sites for nucleophilic attack or the relative ease of oxidative addition at the C-I bond in transition-metal-catalyzed reactions.

A hypothetical DFT study on the SNAr reaction of this compound with a nucleophile, for example, would involve locating the transition state for the formation of the Meisenheimer complex and calculating its activation energy. The calculated energy barrier would provide a quantitative measure of the reaction's feasibility.

Table 1: Hypothetical DFT-Calculated Parameters for SNAr Reaction of this compound

| Parameter | Value (kcal/mol) | Description |

| ΔE‡ | Calculated Value | Activation energy for the formation of the Meisenheimer complex. A lower value indicates a faster reaction. |

| ΔErxn | Calculated Value | Overall reaction energy. A negative value indicates an exothermic reaction. |

| Intermediate Energy | Calculated Value | Relative energy of the Meisenheimer intermediate. |

Elucidation of Catalytic Cycles and Intermediates

Computational chemistry plays a vital role in elucidating the mechanisms of catalytic reactions by characterizing the structures and energies of all species involved in the catalytic cycle, including short-lived intermediates that may be difficult to detect experimentally. While a specific catalytic cycle for this compound is not detailed in the provided search results, the general principles can be illustrated through related systems. For example, the photocatalytic difluoromethylation of aromatic compounds has been studied, and a plausible catalytic cycle was proposed based on experimental observations and theoretical considerations. mdpi.com

For reactions involving this compound, such as a Suzuki or Sonogashira coupling, DFT could be used to model the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The calculations would reveal the geometry of the transition metal complexes at each stage and the energy barriers associated with each transformation. This would allow for a detailed understanding of the factors controlling the efficiency and selectivity of the catalyst.

Table 2: Key Steps in a Hypothetical Palladium-Catalyzed Cross-Coupling Reaction of this compound

| Catalytic Step | Description | Key Intermediate/Transition State |

| Oxidative Addition | The palladium(0) catalyst inserts into the carbon-iodine bond of this compound. | Aryl-Pd(II)-I complex |

| Transmetalation | The aryl group is transferred from the organometallic reagent (e.g., an organoboron compound) to the palladium center. | Diaryl-Pd(II) complex |

| Reductive Elimination | The two aryl groups couple and are eliminated from the palladium center, regenerating the palladium(0) catalyst. | Transition state for C-C bond formation |

Electronic Structure Analysis and Reactivity Prediction of Related Systems

The electronic structure of a molecule is fundamental to its reactivity. The arrangement of electrons in molecular orbitals (MOs), particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), dictates how a molecule will interact with other chemical species. The presence of fluorine atoms significantly impacts the electronic structure of aromatic compounds by lowering the energy of the molecular orbitals. nih.gov

In a molecule like this compound, the two fluorine atoms act as strong electron-withdrawing groups through the inductive effect, while the iodine atom can act as a leaving group. The ester group is also electron-withdrawing. This combination of substituents makes the aromatic ring electron-deficient and susceptible to nucleophilic attack.

Electronic structure analysis, often performed using computational methods, can provide quantitative measures of these effects. For example, the calculated electrostatic potential map would show regions of positive and negative charge on the molecule, highlighting potential sites for electrophilic and nucleophilic attack. The energies of the HOMO and LUMO can be used to predict the molecule's behavior in reactions; a low-lying LUMO would indicate a good electron acceptor, consistent with the electron-deficient nature of the aromatic ring.

Table 3: Predicted Electronic Properties of this compound

| Property | Predicted Trend | Implication for Reactivity |

| LUMO Energy | Low | Susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Relatively large | Indicates kinetic stability. |

| Electrostatic Potential on Ring | Positive | Favors attack by nucleophiles. |

| C-I Bond Polarity | High | Facilitates oxidative addition in cross-coupling reactions. |

Conformational Landscape and Intermolecular Interactions in Fluorinated Iodobenzoates

The three-dimensional structure and the non-covalent interactions of a molecule influence its physical properties and its interactions with other molecules. For a relatively rigid molecule like this compound, the conformational landscape is primarily determined by the orientation of the methyl ester group relative to the aromatic ring. Computational methods can be used to determine the most stable conformation and the energy barrier for rotation around the C-C bond connecting the ester to the ring.

Intermolecular interactions, such as hydrogen bonding and halogen bonding, are also crucial. While this compound does not have traditional hydrogen bond donors, the fluorine atoms and the oxygen atoms of the ester group can act as hydrogen bond acceptors. nih.gov Furthermore, the iodine atom can participate in halogen bonding, an attractive interaction between a halogen atom and a Lewis base. The study of intermolecular interactions in related fluorinated compounds has shown that even weak C-H···F interactions can influence conformational preferences. nih.gov

A computational analysis of the conformational landscape of this compound would likely reveal a planar or near-planar arrangement of the ester group with respect to the benzene ring to maximize conjugation. The study of its crystal packing could reveal significant intermolecular interactions, including halogen bonding involving the iodine atom and dipole-dipole interactions arising from the polar C-F and C=O bonds.

Table 4: Potential Intermolecular Interactions in Solid-State this compound

| Interaction Type | Donor | Acceptor | Significance |

| Halogen Bonding | C-I | O=C, F-C, or another electron-rich site | Influences crystal packing and solid-state properties. |

| Hydrogen Bonding | C-H (from another molecule) | O=C, O-CH3, F-C | Contributes to the stability of the crystal lattice. |

| π-π Stacking | Aromatic ring | Aromatic ring | Can occur between parallel aromatic rings, influencing crystal structure. |

Applications in Chemical Biology and Medicinal Chemistry Research

Methyl 2,4-difluoro-5-iodobenzoate is a halogenated aromatic compound that has found utility in various facets of chemical biology and medicinal chemistry. Its unique substitution pattern, featuring two fluorine atoms and an iodine atom on a benzene (B151609) ring, along with a methyl ester group, provides a versatile platform for chemical modification and biological application. This article will focus on its role in the design of chemical probes, scaffold diversification in drug discovery, the development of radiolabeled tracers, and its integration into fragment-based approaches for creating bioactive molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing methyl 2,4-difluoro-5-iodobenzoate?

- Methodological Answer : The synthesis typically involves sequential halogenation and esterification. For example, starting with 2,4-difluorobenzoic acid, iodination at the 5-position can be achieved using iodine monochloride (ICl) in a controlled acidic medium (e.g., H2SO4) at 0–5°C to avoid over-iodination . Subsequent esterification with methanol under catalytic sulfuric acid or via Mitsunobu conditions (using DIAD and triphenylphosphine) yields the methyl ester. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Purity : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. A purity threshold of >98% is recommended for research applications .

- Structural Confirmation :

- 1H/19F NMR : Distinct signals for aromatic protons (δ 7.8–8.2 ppm, split due to fluorine coupling), fluorine atoms (δ -110 to -120 ppm for ortho-F), and the methyl ester (δ 3.9–4.1 ppm) .

- Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 328.9 (calculated for C8H5F2IO2) .

Q. What are the key solubility and stability considerations for this compound?

- Methodological Answer :

- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in dichloromethane or THF. Poor solubility in water requires stock solutions in organic solvents for reactions .

- Stability : Store at 2–8°C in amber vials under inert gas (argon) to prevent photodegradation and iodine loss. Stability in DMSO is limited to 1–2 weeks .

Advanced Research Questions

Q. How do electronic effects of fluorine and iodine substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- The electron-withdrawing fluorine atoms (meta and para to iodine) activate the aryl iodide for Suzuki-Miyaura couplings by polarizing the C–I bond. However, steric hindrance from fluorine may reduce reaction rates. Optimize using Pd(PPh3)4 (2 mol%) with K2CO3 in THF/water (3:1) at 80°C .

- Regioselectivity : Iodine’s directing effect dominates, but fluorine’s inductive effects can alter charge distribution. Computational studies (DFT) are recommended to predict sites for nucleophilic/electrophilic attacks .

Q. What strategies resolve contradictions in reported yields for Sonogashira reactions involving this compound?

- Methodological Answer :

- Issue : Discrepancies in yields (30–70%) arise from competing protodeiodination or alkyne homocoupling.

- Solutions :

Use PdCl2(PPh3)2 with CuI and excess NEt3 to suppress side reactions .

Pre-purify the alkyne via distillation or chromatography to remove protic impurities.

Monitor reaction progress via TLC (silica, hexane/ethyl acetate 4:1) and quench at 80% conversion to minimize degradation .

Q. How can isotopic labeling (e.g., 13C or 18F) be integrated into this compound for mechanistic studies?

- Methodological Answer :

- 13C-Labeling : Introduce 13C into the methyl ester via esterification with 13C-methanol. Confirm labeling efficiency via 13C NMR (δ 52–54 ppm for COOCH3) .

- 18F-Labeling : Replace one fluorine atom with 18F via nucleophilic aromatic substitution (K18F, Kryptofix 222, 120°C in DMF). Purify using Sep-Pak C18 cartridges .

Experimental Design and Data Analysis

Q. What controls are critical when evaluating this compound’s activity in enzyme inhibition assays?

- Methodological Answer :

- Positive Control : Use a known inhibitor (e.g., methyl 3-iodobenzoate) to benchmark activity.

- Negative Control : Include the non-iodinated analog (methyl 2,4-difluorobenzoate) to isolate iodine’s contribution.

- Data Normalization : Express inhibition as % activity relative to solvent-only controls. Perform triplicate runs and analyze via ANOVA (p < 0.05 threshold) .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with the target’s crystal structure (PDB ID). Parameterize iodine’s van der Waals radius (1.98 Å) and partial charge (-0.15 e) .

- MD Simulations : Run 100 ns trajectories in GROMACS with the CHARMM36 force field to assess binding stability. Analyze hydrogen bonds (<3.5 Å) and RMSD (<2 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.